molecular formula C7H6BrNS B1270958 4-Bromothiobenzamide CAS No. 26197-93-3

4-Bromothiobenzamide

Cat. No.: B1270958
CAS No.: 26197-93-3
M. Wt: 216.1 g/mol
InChI Key: AIPANIYQEBQYGC-UHFFFAOYSA-N
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Description

4-Bromothiobenzamide is an organic compound with the molecular formula C7H6BrNS. It is a derivative of thiobenzamide, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiobenzamide can be synthesized through the reaction of 4-bromobenzonitrile with sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate . The reaction typically involves the following steps:

  • Dissolving 4-bromobenzonitrile in a suitable solvent.
  • Adding sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Isolating the product through filtration and purification techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The thiobenzamide moiety can undergo oxidation or reduction, leading to different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiobenzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiobenzylamines or other reduced derivatives.

Scientific Research Applications

4-Bromothiobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromothiobenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzyme activity and interfere with cellular processes. The bromine atom and thiobenzamide moiety play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Aminothiobenzamide
  • 4-Hydroxythiobenzamide
  • 4-Pyridinethioamide

Comparison: 4-Bromothiobenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions.

Properties

IUPAC Name

4-bromobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPANIYQEBQYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364297
Record name 4-Bromothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26197-93-3
Record name 26197-93-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-Bromothiobenzamide?

A1: this compound crystallizes with two independent molecules in its asymmetric unit []. The dihedral angles between the aromatic ring and the thioamide fragment within these two molecules are 23.6° and 20.5°, respectively []. Intermolecular hydrogen bonding between the amine (N-H) group of one molecule and the sulfur (S) atom of another molecule is observed in the crystal structure [].

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